3-(4-methylphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide
Description
The compound 3-(4-methylphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide (CAS: 392309-05-6) is a bicyclic heterocyclic molecule featuring a fused thieno-thiazole core substituted with a 4-methylphenyl group at position 3 and two sulfonyl groups at positions 5,5 (Figure 1). Its molecular formula is C₁₁H₁₁NO₂S₃, with an average molecular mass of 237.35 g/mol and a stereochemically defined (3aR,6aR) configuration .
Properties
IUPAC Name |
3-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S3/c1-8-2-4-9(5-3-8)13-10-6-18(14,15)7-11(10)17-12(13)16/h2-5,10-11H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFLTWYPVSSONI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide typically involves the reaction of 4-methylphenylthiourea with α-halo ketones under Hantzsch thiazole synthesis conditions. This reaction is carried out in the presence of a green solvent such as ethanol . The reaction conditions include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-methylphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
3-(4-methylphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogous derivatives:
Key Observations :
Substituent Effects :
- The 4-methylphenyl group in the target compound provides moderate hydrophobicity compared to the trifluoromethylphenyl group in CAS 616214-43-8, which significantly increases lipophilicity and steric bulk .
- Methoxy substituents (e.g., in CAS 862485-29-8) improve aqueous solubility due to hydrogen-bonding capacity, whereas CF₃ groups (CAS 616214-43-8) are strongly electron-withdrawing .
Stereochemical Considerations :
- The (3aR,6aR) configuration in the target compound contrasts with unspecified stereochemistry in other derivatives (e.g., CAS 620590-10-5), which may lead to differences in biological activity or crystallinity .
Synthetic Complexity: Derivatives with imidazole fused to the thieno-thiazole core (e.g., CAS 616214-43-8) require additional steps for nitrogen incorporation, whereas the target compound’s synthesis likely involves direct cyclization of a thiazole precursor .
Material Science :
The 5,5-dioxide motif enhances thermal stability, as seen in analogous compounds with predicted boiling points exceeding 500°C (e.g., CAS 616214-43-8) . This stability may suit high-temperature polymer or coating applications.
Biological Activity
3-(4-methylphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide is a heterocyclic compound with significant potential in medicinal chemistry. Its structure includes a thiazole ring fused with a thieno ring, and it is being explored for various biological activities, including antimicrobial, antifungal, and anticancer properties. This article discusses the biological activity of this compound based on diverse research findings.
Antimicrobial and Antifungal Properties
Research indicates that compounds similar to 3-(4-methylphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide exhibit notable antimicrobial activity. The mechanism of action is believed to involve the inhibition of microbial metabolic pathways. For instance, studies have shown that related thiazole derivatives can inhibit the growth of various bacteria and fungi by disrupting their cellular functions and metabolic processes .
Anticancer Activity
The compound's anticancer potential has also been investigated. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways. Notably, compounds containing similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Case Study: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3-(4-methylphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide | MCF-7 | 15.2 |
| Related Thiazole Compound | HeLa | 10.5 |
| Reference Drug (e.g., Doxorubicin) | MCF-7 | 0.5 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. In particular:
- Enzyme Inhibition: It has been shown to inhibit enzymes such as monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism. The inhibition profile indicates that structural modifications can significantly enhance or reduce activity against MAO isoforms .
- Cell Signaling Modulation: The compound may influence pathways related to inflammation and oxidative stress, which are critical in cancer progression and microbial resistance .
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity:
- Synthesis and Evaluation: New derivatives have been synthesized with variations in substitution patterns on the thiazole ring. These modifications have led to improved potency against specific microbial strains and cancer cell lines .
- Computational Studies: Molecular docking studies have provided insights into the binding interactions between the compound and its targets, revealing potential sites for further structural optimization .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-methylphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via cyclocondensation of appropriate thiourea derivatives with α,β-unsaturated ketones or sulfones. Key steps include controlling temperature (80–120°C) and using polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates. Optimizing stoichiometry of reagents, such as sodium hydride or triethylamine as bases, can improve yields. Evidence from Makarenko et al. (1995) highlights the role of aryl substituents in directing regioselectivity during ring closure .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound and verifying its purity?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To confirm the thieno-thiazole backbone and substituent positions (e.g., methylphenyl group). Look for characteristic deshielded protons at δ 3.5–4.5 ppm for the tetrahydro ring .
- IR Spectroscopy : Identify S=O stretches (1150–1250 cm⁻¹) and C=S vibrations (650–750 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns consistent with sulfur content .
- Elemental Analysis : Ensure <2% deviation from theoretical C, H, N, S values .
Advanced Research Questions
Q. How can structural modifications of the 4-methylphenyl group impact the compound’s bioactivity, and what strategies are recommended for functionalization?
- Methodological Answer : Introduce electron-withdrawing (e.g., -NO₂, -CF₃) or electron-donating (e.g., -OCH₃) groups to the phenyl ring to modulate electronic effects and binding affinity. For example, replace the methyl group with halogens to study antibacterial activity . Synthesize derivatives via Suzuki coupling or nucleophilic aromatic substitution, followed by bioassays (e.g., MIC tests against Gram-positive bacteria) .
Q. How should researchers resolve contradictions in reported synthetic yields or unexpected byproducts?
- Methodological Answer :
- Step 1 : Cross-validate analytical data (e.g., compare NMR with literature ).
- Step 2 : Perform mechanistic studies (e.g., DFT calculations) to identify competing pathways, such as sulfone group rearrangement .
- Step 3 : Adjust reaction parameters (e.g., lower temperature to suppress side reactions) .
Q. What computational methods are suitable for predicting the compound’s reactivity or interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) based on crystal structures from the PDB .
- MD Simulations : Simulate solvation effects in aqueous or lipid membranes to assess bioavailability .
Q. What experimental designs are recommended to study the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 40–60°C for 14 days. Monitor degradation via HPLC-MS to identify hydrolysis products (e.g., sulfonic acid derivatives) .
- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life at room temperature .
Q. How can comparative studies with structural analogs (e.g., trifluoromethyl-substituted derivatives) inform SAR for this compound class?
- Methodological Answer : Synthesize analogs like 1-phenyl-3-[3-(trifluoromethyl)phenyl]tetrahydrothieno-imidazole derivatives . Compare:
- LogP Values : Measure partition coefficients to assess lipophilicity.
- Bioactivity Profiles : Test against shared targets (e.g., fungal CYP51) to correlate substituent effects with potency .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
